![molecular formula C19H21N5O2 B2499162 2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2320463-89-4](/img/structure/B2499162.png)
2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one" is a derivative of the pyrido[1,2-a]pyrimidin-4-one class, which has been explored for various pharmacological activities. The pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as selective aldose reductase inhibitors with antioxidant activity . These compounds have shown inhibitory activity in the micromolar/submicromolar range and their structure-activity relationships have been supported by docking simulations into the aldose reductase crystal structure .
Synthesis Analysis
The synthesis of related pyrido[1,2-a]pyrimidin-4-one derivatives has been reported in the literature. For instance, a practical synthesis of a key intermediate, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, which is structurally similar to the compound , involves a four-step telescoped process starting from commercially available 2,4-dichloro-5-fluoropyrimidine . Another study describes the synthesis of quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones, which are related to the compound of interest and have been tested as substrates and inhibitors of dihydrofolate reductase . These syntheses involve nucleophilic substitution and cyclization reactions, which are likely relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrido[1,2-a]pyrimidin-4-one derivatives is characterized by the presence of a pyrimidine ring fused to a pyridine ring. The substitution patterns on the pyrimidine ring, such as the presence of a methyl group at the 6-position, significantly influence the biological activity and molecular interactions of these compounds . The compound likely exhibits similar structural features that are crucial for its biological activity.
Chemical Reactions Analysis
Pyrido[1,2-a]pyrimidin-4-one derivatives can undergo various chemical reactions. For example, chloro-4H-pyrido[1,2-a]pyrimidin-4-one has been used as a synthon to prepare novel heterotricyclic systems, indicating that the core structure is amenable to further chemical modifications . The reactivity of these compounds can be influenced by the presence of substituents on the pyrimidine ring, which can affect the outcome of nucleophilic substitution reactions and cyclization processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[1,2-a]pyrimidin-4-one derivatives are influenced by their molecular structure. For instance, the presence of amino groups can lead to the formation of hydrogen bonds, as seen in the crystallization studies of 2,6-diaminopyrimidin-4-one and its derivatives . These hydrogen-bonding interactions are important for the solubility and stability of the compounds. The tautomeric forms of the pyrimidin-4-one derivatives also affect their hydrogen-bonding patterns and, consequently, their physical properties . The compound is expected to have similar properties, which would be important for its formulation and potential therapeutic applications.
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with pyrimidine receptors or enzymes involved in pyrimidine metabolism .
Mode of Action
It likely interacts with its targets through its pyrimidine moiety, a common structural motif in many bioactive molecules . The presence of a piperidine ring and a pyrido[1,2-a]pyrimidin-4-one group may enhance its binding affinity and selectivity for its targets .
Biochemical Pathways
The compound may affect biochemical pathways involving pyrimidines. Pyrimidines play crucial roles in nucleic acid synthesis, signal transduction, and other cellular processes . .
Pharmacokinetics
Its solubility, permeability, metabolic stability, and other pharmacokinetic parameters need to be determined to assess its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the pH of its environment due to the presence of ionizable groups in its structure .
Propriétés
IUPAC Name |
2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-14-10-18(21-13-20-14)26-12-15-5-8-23(9-6-15)17-11-19(25)24-7-3-2-4-16(24)22-17/h2-4,7,10-11,13,15H,5-6,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKJNMRVJIQHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=CC(=O)N4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


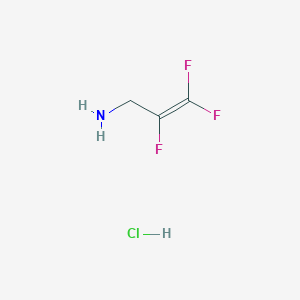
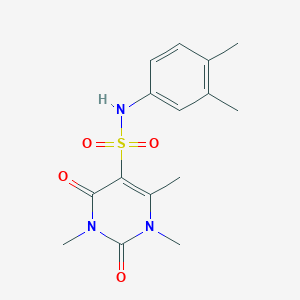
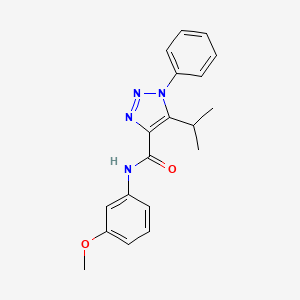

![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2499086.png)

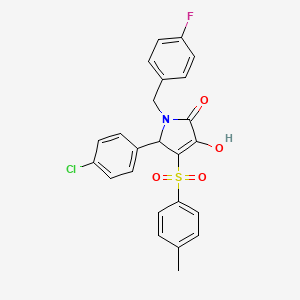
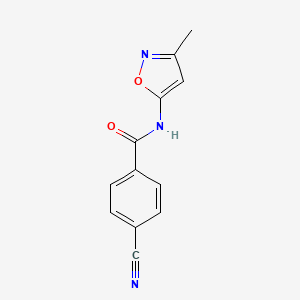
![5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2499090.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2499091.png)
![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2499092.png)
![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2499097.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2499102.png)